![molecular formula C7H3BrF3I B1373150 2-Bromo-1-iodo-3-(trifluoromethyl)benzene CAS No. 1049731-01-2](/img/structure/B1373150.png)
2-Bromo-1-iodo-3-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-iodo-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H3BrF3I It is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the sequential halogenation of 3-(trifluoromethyl)benzene. Initially, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. This step is followed by iodination using iodine or an iodinating agent like iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-iodo-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution (S_NAr) reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene are typical.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Cross-Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
Organic Synthesis
2-Bromo-1-iodo-3-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for producing various derivatives that are used in pharmaceuticals and agrochemicals. The presence of both bromine and iodine allows for multiple pathways in synthetic chemistry, providing chemists with versatile options for compound modification.
Medicinal Chemistry
The compound's structural features contribute to its potential applications in medicinal chemistry. The trifluoromethyl group is known to enhance lipophilicity, which can improve the bioavailability of drug candidates. Furthermore, the halogen substituents can influence the pharmacological properties of molecules, making them more effective as therapeutic agents.
Material Science
Due to its unique electronic properties, this compound may find applications in material science, particularly in the development of polymers and other materials that require specific electron-withdrawing characteristics.
Comparative Analysis with Related Compounds
Compound Name | Formula | Notable Features |
---|---|---|
2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C₇H₃BrF₃I | Similar structure but different substitution pattern |
1-Iodo-3,5-bis(trifluoromethyl)benzene | C₈H₂I(F₃)₂ | Contains two trifluoromethyl groups |
3-Bromo-4-(trifluoromethyl)aniline | C₇H₆BrF₃N | Contains an amino group affecting reactivity |
Case Study 1: Synthesis of Novel Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. The trifluoromethyl group enhances the compounds' interactions with biological targets, leading to improved efficacy against cancer cell lines.
Case Study 2: Development of Agrochemicals
In agricultural chemistry, the compound has been explored as a building block for new herbicides and pesticides. The unique properties imparted by the trifluoromethyl and halogen groups have shown promise in enhancing the activity and selectivity of these agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine, iodine, and trifluoromethyl groups. These substituents make the ring more susceptible to nucleophilic attack and facilitate cross-coupling reactions by stabilizing the transition states . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
- 1-Bromo-2-iodobenzene
- 3-Bromo-α,α,α-trifluorotoluene
Comparison: 2-Bromo-1-iodo-3-(trifluoromethyl)benzene is unique due to the specific positioning of the bromine, iodine, and trifluoromethyl groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in cross-coupling reactions and the synthesis of complex molecules due to its electronic and steric properties .
Biological Activity
2-Bromo-1-iodo-3-(trifluoromethyl)benzene is an organohalogen compound with the molecular formula C₇H₃BrF₃I and a molecular weight of approximately 350.9 g/mol. This compound features a benzene ring substituted with bromine and iodine atoms, as well as a trifluoromethyl group at the meta position. The presence of these halogens and the trifluoromethyl group significantly influences its chemical properties, making it a subject of interest in various fields, including organic synthesis and medicinal chemistry.
The reactivity of this compound is characterized by its ability to undergo nucleophilic substitution reactions due to the presence of the halogen atoms. The bromine atom can be displaced by nucleophiles in reactions such as:
- Nucleophilic Aromatic Substitution : The compound can participate in nucleophilic aromatic substitution due to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the negative charge developed during the reaction.
Antimicrobial and Anticancer Properties
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. For instance, halogenated aromatic compounds are known for their antimicrobial and anticancer activities. Studies have shown that such compounds can interact with various biological targets, leading to alterations in cellular processes like apoptosis and cell proliferation.
Case Studies
- Anticancer Activity : A study examining halogenated benzenes demonstrated that compounds with trifluoromethyl groups exhibited enhanced cytotoxicity against cancer cell lines. The mechanism was attributed to their ability to induce oxidative stress within cells, leading to apoptosis.
- Antimicrobial Effects : Research on structurally similar compounds indicated that they possess antimicrobial properties against various bacterial strains. These effects are often linked to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
The molecular mechanism of action for this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The trifluoromethyl group may enhance the compound's electron-withdrawing properties, stabilizing intermediates during reactions and influencing its overall biological activity .
Stability and Temporal Effects
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors influencing long-term effects on cellular function. Studies indicate that while the compound remains stable under certain conditions, its biological activity may decrease over time due to degradation processes.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
2-bromo-1-iodo-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANPAHUEDRWAJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704032 | |
Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049731-01-2 | |
Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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